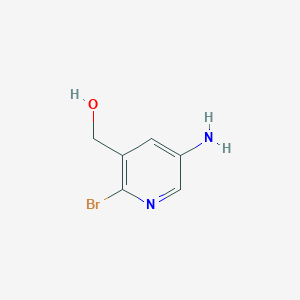

(5-Amino-2-bromopyridin-3-yl)methanol

CAS No.: 1805614-52-1

Cat. No.: VC7392810

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805614-52-1 |

|---|---|

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.039 |

| IUPAC Name | (5-amino-2-bromopyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |

| Standard InChI Key | LYPOVDFPFWNDDG-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1CO)Br)N |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

(5-Amino-2-bromopyridin-3-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its systematic IUPAC name reflects the positions of substituents:

-

Amino group (-NH2) at position 5

-

Bromo atom (-Br) at position 2

-

Hydroxymethyl group (-CH2OH) at position 3

The molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol . Notably, a structural isomer, (5-Amino-3-bromopyridin-2-yl)methanol (CAS 1807033-61-9), has been documented with identical molecular formula and weight but differing substituent positions . This highlights the importance of precise positional descriptors in pyridine derivatives.

Spectroscopic and Crystallographic Data

While direct crystallographic data for (5-Amino-2-bromopyridin-3-yl)methanol is unavailable, related compounds offer insights:

-

Nuclear Magnetic Resonance (NMR): For (6-Bromopyridin-3-yl)methanol (CAS 122306-01-8), characteristic proton signals include δ 8.38 ppm (d, J = 2.5 Hz, 1H, aromatic), 7.59 ppm (dd, J = 8.2, 2.6 Hz, 1H), and 4.42 ppm (s, 2H, -CH2-) . Similar splitting patterns are expected for the target compound.

-

Mass Spectrometry: The molecular ion peak [M+H]+ for (6-Bromopyridin-3-yl)methanol appears at m/z 188.02, while the target compound’s higher molecular weight would shift this to m/z 204.04 .

Synthesis and Reaction Pathways

Direct Synthesis from Pyridine Precursors

The synthesis of brominated pyridinemethanol derivatives typically involves halogenation and hydroxylation steps. For example, (6-Bromopyridin-3-yl)methanol is synthesized via:

-

Bromination: Reaction of pyridinemethanol with brominating agents like N-bromosuccinimide (NBS) in dichloromethane .

-

Chlorination-Hydrolysis: Treatment with thionyl chloride (SOCl2) to form the chloromethyl intermediate, followed by hydrolysis with aqueous silver nitrate .

Example Reaction:

Functionalization of Amino Groups

Introducing amino groups often involves catalytic amination or reduction of nitro intermediates. For (5-Amino-3-bromopyridin-2-yl)methanol, a plausible route includes:

-

Nitration of the pyridine ring followed by selective reduction to the amine.

-

Protection-deprotection strategies to avoid side reactions during bromination.

Physicochemical Properties

Thermodynamic Parameters

Key properties inferred from analogs :

| Property | Value |

|---|---|

| Molecular Weight | 203.04 g/mol |

| Density | ~1.5 g/cm³ (estimated) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Log P (Octanol-Water) | 1.28 (consensus estimate) |

| Solubility | 1.65 mg/mL in water |

Stability and Reactivity

-

Thermal Stability: Pyridine derivatives are generally stable up to 200°C.

-

Light Sensitivity: Brominated aromatics may degrade under UV light, necessitating storage in amber glass.

-

Reactivity: The hydroxymethyl group undergoes esterification, etherification, and oxidation reactions, while the amino group participates in diazotization and acylation .

Applications in Pharmaceutical Chemistry

Antibiotic and Antiviral Agents

Brominated pyridines are key intermediates in antibiotics. For instance, (6-Bromopyridin-3-yl)methanol is used in synthesizing protease inhibitors targeting viral replication . The amino group enhances bioavailability by forming hydrogen bonds with biological targets.

Fluorescent Probes

The compound’s aromatic system allows conjugation with fluorophores. Derivatives of (5-Amino-3-bromopyridin-2-yl)methanol have been explored as pH-sensitive probes in cellular imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume